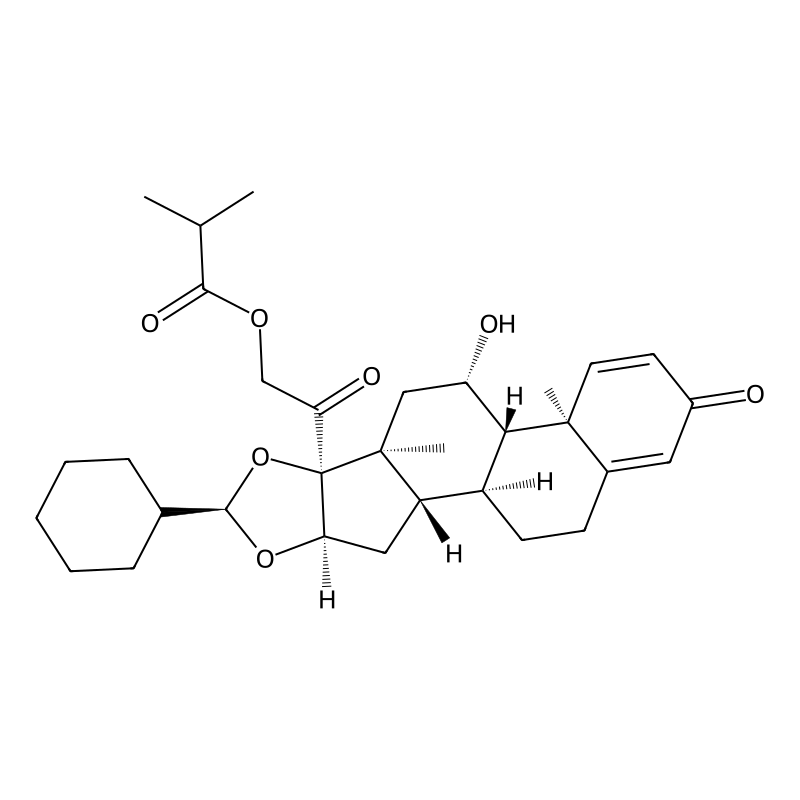

Ciclesonide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ciclesonide is an inhaled corticosteroid (ICS) medication commonly used to treat asthma and chronic obstructive pulmonary disease (COPD) []. However, its anti-inflammatory properties have also made it a subject of scientific research in various contexts. Here's a breakdown of some key areas of investigation:

Ciclesonide and airway inflammation

Ciclesonide's primary function is to reduce inflammation in the airways. It achieves this by inhibiting the activity of enzymes like phospholipase A2, which are involved in the inflammatory response []. Research is ongoing to explore ciclesonide's effectiveness in managing inflammatory conditions beyond asthma and COPD, such as allergic rhinitis and other respiratory allergies [].

Ciclesonide is a synthetic corticosteroid primarily used in the management of asthma and allergic rhinitis. It functions as a pro-drug, which means that it is converted into its active form, desisobutyryl-ciclesonide, after administration. This active metabolite exhibits significantly higher affinity for the glucocorticoid receptor than the parent compound, enhancing its anti-inflammatory effects. Ciclesonide is characterized by its chemical formula and a molar mass of approximately 540.697 g/mol .

Ciclesonide is administered via inhalation, allowing for localized action in the airways with minimal systemic absorption. This route of administration helps reduce potential side effects commonly associated with systemic corticosteroids, such as immunosuppression and metabolic disturbances .

Ciclesonide acts as a prodrug, meaning it requires conversion to its active form to exert its effects. Following inhalation, Ciclesonide is converted to des-ciclesonide, which binds to glucocorticoid receptors in the airways []. This binding reduces inflammation by suppressing the production of inflammatory mediators like cytokines and leukotrienes [].

Ciclesonide undergoes enzymatic hydrolysis to form its active metabolite desisobutyryl-ciclesonide in the upper and lower airways. This conversion is facilitated by intracellular esterases present in various cell types within the respiratory tract. The hydrolysis process is crucial for activating ciclesonide's therapeutic effects, as desisobutyryl-ciclesonide has a significantly higher binding affinity for glucocorticoid receptors .

Furthermore, desisobutyryl-ciclesonide can undergo further metabolism in the liver via cytochrome P450 enzymes, primarily CYP3A4, leading to additional metabolites that are less active .

The primary mechanism of action of ciclesonide involves its binding to the glucocorticoid receptor, which translocates into the cell nucleus and modulates gene expression related to inflammation. This action results in the suppression of pro-inflammatory cytokines and mediators such as interleukin-2, leukotrienes, and eicosanoids, contributing to reduced airway inflammation and hyperreactivity .

Ciclesonide's anti-inflammatory properties make it effective in treating conditions like asthma and allergic rhinitis by alleviating symptoms such as wheezing, coughing, and nasal congestion. The drug has been shown to have a rapid onset of action with sustained effects when used regularly .

Ciclesonide is synthesized through a multi-step chemical process involving several key reactions:

- Formation of the Core Structure: The synthesis begins with the preparation of a steroid nucleus through cyclization reactions.

- Functionalization: Various functional groups are introduced through selective oxidation and substitution reactions to create the desired pharmacological properties.

- Esterification: The final steps involve esterification processes to enhance solubility and bioavailability when administered via inhalation.

The exact synthetic pathway can vary depending on specific industrial methods but generally follows principles of organic synthesis tailored to produce high yields of the active compound while minimizing impurities .

Ciclesonide is primarily indicated for:

- Asthma Management: It is used as a maintenance treatment to control chronic asthma symptoms.

- Allergic Rhinitis Treatment: Ciclesonide helps relieve nasal symptoms associated with seasonal or perennial allergic rhinitis.

Additionally, due to its localized action and low systemic absorption, ciclesonide presents a favorable safety profile for long-term use in managing respiratory conditions .

Ciclesonide has been studied for its interactions with various drugs, particularly those affecting cytochrome P450 enzymes. Notably:

Adverse drug reactions associated with ciclesonide include headache, throat irritation, and potential local infections such as oral candidiasis due to immunosuppressive effects on local mucosal surfaces .

Ciclesonide belongs to a class of medications known as corticosteroids. Below are some similar compounds along with a comparison highlighting ciclesonide's unique characteristics:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Budesonide | Asthma, Allergic Rhinitis | High first-pass metabolism; available in nebulized form. | |

| Fluticasone | Asthma, Allergic Rhinitis | Potent anti-inflammatory; available as nasal spray and inhaler. | |

| Mometasone | Asthma, Allergic Rhinitis | Long duration of action; low systemic absorption. | |

| Triamcinolone | Asthma | Broad anti-inflammatory effects; also used topically. |

Uniqueness of Ciclesonide:

- Ciclesonide's pro-drug nature allows for targeted activation in the airways, minimizing systemic exposure.

- It has a favorable safety profile due to its low risk of systemic side effects compared to other corticosteroids.

- Its specific metabolic pathway enhances its efficacy while reducing adverse effects associated with long-term corticosteroid use .

The synthesis of ciclesonide involves several critical intermediate compounds, each playing a specific role in the overall manufacturing process. The primary starting material is 16α-hydroxyprednisolone, a corticosteroid precursor that serves as the foundation for ciclesonide synthesis [1] [2] [3]. This compound undergoes systematic structural modifications to achieve the final ciclesonide structure.

The synthesis pathway proceeds through desonide 21-isobutyrate, which represents a partially protected intermediate where the 21-hydroxyl group has been acylated with isobutyric anhydride [1] [2]. This protection strategy is essential for subsequent transformations, as it prevents unwanted side reactions at the 21-position during ketal formation. The triisobutyryl ester intermediate represents a fully protected version of the steroid backbone, where multiple hydroxyl groups are temporarily masked to allow selective reactions [1].

A critical intermediate in the synthesis is the acetal intermediate formed through ketal formation between the 16α,17-dihydroxy system and cyclohexanecarboxaldehyde [4] [2]. This intermediate exists as a mixture of stereoisomers at the 22-position, requiring subsequent purification to obtain the desired 22R configuration. The final step involves selective deprotection and acylation to yield ciclesonide, which serves as a prodrug that is converted to its active metabolite, des-ciclesonide (also known as RM1), through esterase-mediated hydrolysis in vivo [5] [6].

The molecular weights and chemical formulas of these intermediates reflect the systematic addition of protective groups and functional modifications. 16α-Hydroxyprednisolone (C₂₁H₂₈O₆, 376.45 g/mol) is transformed through multiple steps to ciclesonide (C₃₂H₄₄O₇, 540.69 g/mol), demonstrating the complexity of the synthetic pathway [2] [6].

Stereoselective Strategies for Cyclic Ketal Formation

The formation of the cyclic ketal at positions 16,17 represents one of the most challenging aspects of ciclesonide synthesis, requiring precise stereochemical control to achieve the desired 22R configuration. The reaction involves the condensation of cyclohexanecarboxaldehyde with the 16α,17-dihydroxy system under strongly acidic conditions [1] [4] [7].

Traditional approaches utilize hydrofluoric acid (73% concentration) as the acid catalyst at low temperatures ranging from -15°C to -20°C [7]. Under these conditions, the reaction typically proceeds for 1-3 hours in dichloromethane solvent, yielding a mixture of 22R and 22S epimers in approximately 90:10 ratio after initial formation [7]. The low temperature is critical for achieving reasonable stereoselectivity, as higher temperatures tend to favor thermodynamic equilibration, leading to diminished stereocontrol.

Alternative methodologies have been developed using acidic ionic liquids as both solvent and catalyst systems [1]. These approaches operate at elevated temperatures (10-100°C) and offer advantages in terms of environmental sustainability and catalyst recovery. The ionic liquid systems include methylbutyl sulfonic imidazole derivatives with various counterions such as bisulfate, acetate, trifluoromethanesulfonate, and chloroaluminate [1]. While these methods provide good yields (82-85%), they typically require additional purification steps to achieve the desired stereochemical purity.

The stereochemical outcome of the ketal formation is influenced by several factors, including the conformational preferences of the steroid backbone, the steric interactions between the cyclohexyl group and the steroid framework, and the kinetic versus thermodynamic control of the reaction [8] [9]. The preferred 22R configuration places the cyclohexyl substituent in a pseudo-equatorial position relative to the dioxolane ring, minimizing steric interactions with the steroid nucleus [10] [11].

Functional Group Protection/Deprotection Methodologies

The successful synthesis of ciclesonide relies heavily on strategic protection and deprotection of various hydroxyl groups throughout the steroid backbone. The protection strategy must address the differential reactivity of the 11β-, 16α-, 17-, and 21-hydroxyl groups while maintaining the integrity of the steroid nucleus [12] [13] [14].

The 11β-hydroxyl group typically remains unprotected throughout the synthesis, as its tertiary nature and steric environment provide sufficient protection against unwanted reactions [15]. The 16α- and 17-hydroxyl groups are simultaneously protected through cyclic ketal formation with cyclohexanecarboxaldehyde, creating a five-membered dioxolane ring that effectively masks both hydroxyl groups [4] [2]. This protection strategy is particularly elegant as it serves dual purposes: protecting the hydroxyl groups and introducing the cyclohexyl substituent that is essential for ciclesonide biological activity.

The 21-hydroxyl group requires isobutyrate ester protection, which is introduced using isobutyric anhydride under basic conditions [1] [2]. This protection is unique in that it represents the final structural element of ciclesonide rather than a temporary protecting group. The isobutyrate ester serves as a prodrug functionality that is cleaved by esterases in vivo to generate the active metabolite des-ciclesonide [5] [6].

The deprotection strategies are tailored to the specific protecting groups employed. Ketal protecting groups are typically removed under mildly acidic conditions, while the isobutyrate ester is designed to be stable under normal storage conditions but labile to enzymatic hydrolysis in biological systems [5] [16]. The orthogonal nature of these protection strategies allows for selective removal when necessary without affecting other protected functionalities [13].

Industrial implementations of these protection/deprotection strategies must consider factors such as reagent cost, waste generation, and scalability. Green chemistry principles are increasingly being applied to develop more sustainable protection methodologies, including the use of recyclable reagents and environmentally benign solvents [14] [17].

Industrial-Scale Purification Techniques (High Performance Liquid Chromatography, Crystallization)

The industrial production of ciclesonide requires sophisticated purification techniques to achieve the high purity standards necessary for pharmaceutical applications. The primary challenge lies in separating the desired 22R epimer from the 22S epimer and removing other synthetic impurities [4] [18].

High Performance Liquid Chromatography (HPLC) serves as the cornerstone technology for ciclesonide purification, particularly for epimer separation. Reverse-phase HPLC using C18 stationary phases with ethanol/water mobile phase systems has been extensively employed for analytical and preparative separations [4] [19]. The separation is typically achieved using acetonitrile/water gradients with detection at 230 nm wavelength [19]. For industrial applications, preparative HPLC columns with dimensions up to 250 × 20 mm have been utilized, though scale-up remains challenging due to solvent consumption and processing time considerations [4].

Chiral HPLC represents a more advanced approach for stereoisomer separation, utilizing chiral stationary phases based on polysaccharide derivatives such as amylose or cellulose carbamates [4]. These phases, including commercial products like Chiralpak AD-H and Chiralcel OD, can achieve baseline separation of ciclesonide epimers with purities exceeding 99% [4]. The mobile phases typically consist of mixtures of alkanes (hexane, heptane) with alcohols (ethanol, isopropanol) in ratios ranging from 95:5 to 70:30 [4].

Crystallization techniques offer a more economical approach for large-scale purification. Fractional crystallization using ethanol/methanol mixtures has been developed to enrich the 22R epimer from initial mixtures [18] [20]. The process involves dissolving ciclesonide in ethanol at elevated temperatures (60-70°C), followed by addition of methanol and controlled cooling to induce selective crystallization [20]. This approach can achieve 99% stereochemical purity for the 22R epimer, though it suffers from significant yield losses (approximately 50%) [4].

Advanced crystallization strategies include the development of specific solvate forms that enhance purification efficiency. Ciclesonide methanol solvate and cyclohexane solvate forms have been characterized, with the cyclohexane solvate showing particular promise for industrial applications due to its ability to desolvate without destroying the crystal lattice [21] [22].

Supercritical fluid chromatography (SFC) represents an emerging technology for large-scale ciclesonide purification [23]. SFC systems utilize supercritical carbon dioxide with alcohol modifiers (typically methanol or ethanol) and can achieve high resolution separation with reduced solvent consumption compared to traditional HPLC methods [23]. The technology offers advantages in terms of faster separations, easier solvent recovery, and reduced environmental impact.

The choice of purification technique for industrial applications depends on multiple factors including scale requirements, purity specifications, cost considerations, and regulatory compliance. Hybrid approaches combining multiple techniques are often employed, such as initial crystallization for bulk purification followed by HPLC polishing for final purity adjustment [4] [18].

Quality control throughout the purification process relies on validated analytical methods, including HPLC-UV analysis for epimer ratio determination and HPLC-MS for impurity profiling [24] [25]. The development of robust analytical methods is essential for process control and regulatory compliance in industrial manufacturing [19] [26].

The development of hyphenated chromatographic-mass spectrometric techniques has revolutionized the analytical characterization of ciclesonide, providing unprecedented sensitivity and selectivity for both the parent compound and its active metabolite desisobutyryl-ciclesonide.

Liquid Chromatography-Atmospheric Pressure Photoionization-Tandem Mass Spectrometry

The most sensitive analytical method developed for ciclesonide utilizes atmospheric pressure photoionization coupled with tandem mass spectrometry (LC-APPI-MS/MS) [1] [2]. This technique achieves an exceptional lower limit of quantification of 1 picogram per milliliter for both ciclesonide and desisobutyryl-ciclesonide in human serum, representing a ten-fold improvement over previously reported methods [1] [2].

The LC-APPI-MS/MS method employs a Shimadzu high-performance liquid chromatography system coupled with an API 5000 triple quadrupole mass spectrometer [1]. Chromatographic separation is achieved using a Phenomenex Synergi MAX-RP column with gradient elution utilizing mobile phases containing acetic acid and acetone as key components [1]. The atmospheric pressure photoionization source operates in negative mode, detecting acetic acid-adduct ions with multiple reaction monitoring transitions of m/z 599.2→339.1 for ciclesonide and m/z 529.2→357.2 for desisobutyryl-ciclesonide [1].

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry

Alternative ionization approaches utilize atmospheric pressure chemical ionization (LC-APCI-MS/MS), which has demonstrated robust performance for ciclesonide analysis with lower limits of quantification of 10 picograms per milliliter [3] [4]. These methods employ positive ionization mode with selective multiple reaction monitoring and have proven suitable for phase I clinical pharmacokinetic studies [3] [4].

The LC-APCI-MS/MS methodology utilizes C18 column chromatography with formic acid-methanol mobile phase systems under linear gradient elution conditions [3] [4]. Internal standards including mifepristone or deuterated analogues (ciclesonide-d11 and desisobutyryl-ciclesonide-d11) provide compensation for matrix effects and ensure analytical reliability [3] [4].

Online Supercritical Fluid Extraction-Supercritical Fluid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry

A novel approach for rapid analysis of ciclesonide formulations employs online supercritical fluid extraction coupled with supercritical fluid chromatography and quadrupole time-of-flight mass spectrometry (SFE-SFC-QTOFMS) [5] [6]. This technique enables simultaneous analysis of active pharmaceutical ingredients and impurities from metered-dose inhalers with minimal sample preparation [5] [6].

The online SFE-SFC-QTOFMS system utilizes supercritical carbon dioxide as the primary mobile phase with methanol containing ammonium formate as modifier [5] [6]. Analysis time is remarkably efficient, with extraction completed in 3.5 minutes and chromatographic separation achieved within 6.5 minutes [5] [6]. The method demonstrates exceptional mass accuracy with error values typically below 1.0 millidalton for target analytes [7].

| Analytical Method | Matrix | LLOQ (pg/mL) | Analysis Time (min) | Key Advantage |

|---|---|---|---|---|

| LC-APPI-MS/MS | Human serum | 1 | 4.7 | Ultra-high sensitivity |

| LC-APCI-MS/MS | Human plasma | 10 | ~8 | Clinical PK studies |

| Online SFE-SFC-QTOFMS | Formulations | Qualitative | 6.5 | Rapid impurity profiling |

Quantitative Analysis in Complex Matrices (Plasma, Formulations)

Quantitative analysis of ciclesonide in complex biological and pharmaceutical matrices requires sophisticated analytical approaches to overcome matrix interferences and achieve required sensitivity levels.

Bioanalytical Method Development

Sample preparation methodologies for biological matrices typically employ liquid-liquid extraction techniques using organic solvents such as 1-chlorobutane, methyl tert-butyl ether, or diisopropylether [1] [3]. The selection of extraction solvent significantly impacts method sensitivity, with 1-chlorobutane demonstrating superior performance due to its optimal polarity characteristics [1].

Extraction procedures involve addition of internal standards followed by buffer treatment with ammonium acetate solution [1]. Following extraction and phase separation, organic extracts undergo evaporation under nitrogen atmosphere and reconstitution in appropriate solvent systems [1]. Recovery efficiencies typically range from 84% to 86% for both ciclesonide and desisobutyryl-ciclesonide [1].

Matrix Effect Characterization

Matrix effects represent critical considerations in bioanalytical method development for ciclesonide. Studies demonstrate differential matrix effects between ciclesonide and its metabolite, with ciclesonide exhibiting approximately 30% ion suppression while desisobutyryl-ciclesonide shows 40% signal enhancement [1]. These effects are consistently compensated through utilization of stable isotope-labeled internal standards [1].

Pharmaceutical Formulation Analysis

Analysis of ciclesonide in pharmaceutical formulations employs multiple analytical platforms including high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and high-performance thin-layer chromatography (HPTLC) [8] [9]. These methods provide cost-effective solutions for quality control applications while maintaining appropriate analytical performance.

HPLC-UV methods utilize C18 stationary phases with methanol-water mobile phase systems [8]. Analytical wavelengths are typically set at 242 nanometers based on ciclesonide absorption characteristics [8]. Validation parameters demonstrate excellent precision with relative standard deviations below 2% and accuracy within 98-101% of theoretical values [8].

| Validation Parameter | LC-APPI-MS/MS | HPLC-UV |

|---|---|---|

| Accuracy (%) | 96.0-109.7 | 98.91-100.59 |

| Precision (% RSD) | ≤9.6 | 0.20-1.51 |

| Extraction Recovery (%) | 85.9 | Not specified |

| Linear Range | 1-500 pg/mL | 10-150% |

Structural Elucidation via NMR and X-ray Diffraction

Comprehensive structural characterization of ciclesonide employs nuclear magnetic resonance spectroscopy and X-ray crystallography to establish molecular configuration and solid-state properties.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for ciclesonide, including stereochemical assignments and conformational analysis [10]. Complete spectral assignments have been accomplished through comprehensive analysis utilizing chloroform-d as solvent with tetramethylsilane as internal reference [10].

The ciclesonide molecule exists as diastereoisomeric forms designated as R and S epimers at the C-22 position [11]. Nuclear magnetic resonance studies confirm the pharmaceutical preference for the R-configuration epimer based on enhanced biological activity profiles [11]. Spectroscopic analysis enables differentiation between epimeric forms through characteristic chemical shift patterns and coupling constant analysis.

X-ray Crystallography

Single crystal X-ray diffraction studies provide definitive structural characterization of ciclesonide crystalline phases [12] [13]. Crystallographic analysis reveals that ciclesonide crystallizes in the orthorhombic space group P2₁2₁2₁ with four independent molecules per unit cell [12] [13].

Crystallographic Parameters:

- Crystal System: Orthorhombic

- Space Group: P2₁2₁2₁

- Unit Cell Dimensions: a = 6.6380(10) Å, b = 14.079(3) Å, c = 32.870(7) Å

- Volume: 3071.9(10) ų

- Density: 1.169 g/cm³

- Z: 4 [12]

The molecular structure demonstrates characteristic steroid ring configuration with axial substituent orientations at C(10), C(11), and C(13) positions [12]. The cyclohexyl substituent adopts a cis configuration relative to the steroid framework, resulting in characteristic molecular curvature [12]. Crystallographic analysis confirms the 22R-ciclesonide configuration through comparison with precursor stereochemistry [12].

Solid-State Characterization

Ciclesonide exhibits polymorphic behavior with multiple crystalline forms and solvate structures identified through systematic screening studies [12] [14]. Powder X-ray diffraction analysis reveals characteristic Bragg reflections extending to 40° 2θ, providing fingerprint identification for crystalline phases [12].

Amorphous ciclesonide preparations demonstrate distinctly different diffraction patterns characterized by broad maxima rather than sharp reflections [12]. Differential scanning calorimetry studies reveal melting temperatures of 209-211°C for crystalline material with fusion enthalpies of 55 ± 2 J/g [12].

Impurity Profiling and Degradation Pathway Mapping

Comprehensive impurity profiling and degradation pathway characterization are essential for pharmaceutical quality assurance and regulatory compliance.

Impurity Identification and Characterization

Ciclesonide impurity profiles encompass both process-related impurities and degradation products formed under stress conditions [5] [6] [15]. European Pharmacopoeia specifications define key impurities including Impurities A, B, and C, each possessing distinct molecular formulas and chemical characteristics [5] [6] [16].

Process-Related Impurities:

- Ciclesonide EP Impurity A: C₃₂H₄₄O₇ (MW: 540.69)

- Ciclesonide EP Impurity B: C₂₈H₃₈O₆ (MW: 470.6)

- Ciclesonide EP Impurity C: C₃₂H₄₂O₇ (MW: 538.7) [16] [7]

Additional impurities identified in pharmaceutical formulations include benzothiazole and 2-mercaptobenzothiazole, potentially originating from vial components [17] [7]. These impurities are effectively detected and quantified using the online SFE-SFC-QTOFMS methodology with accurate mass determination [17] [7].

Forced Degradation Studies

Systematic forced degradation studies evaluate ciclesonide stability under various stress conditions including acidic hydrolysis, alkaline hydrolysis, oxidation, thermal exposure, and photolytic degradation [18] [15] [19]. These studies provide critical information for understanding degradation pathways and establishing appropriate storage conditions.

Under alkaline conditions, ciclesonide readily undergoes hydrolysis with desisobutyryl-ciclesonide identified as the primary degradation product [19]. Acidic conditions produce lesser degrees of degradation while maintaining similar product profiles [19]. Oxidative stress generates multiple degradation products requiring chromatographic separation for accurate characterization [18] [15].

Analytical Method Validation for Stability Studies

Stability-indicating analytical methods employ liquid chromatography with mass spectrometric detection to separate ciclesonide from degradation products [18] [15]. Method validation parameters demonstrate adequate specificity, linearity, precision, and accuracy for quantitative determination of ciclesonide in the presence of degradation products [18] [15].

Chromatographic conditions utilize C18 stationary phases with methanol-water mobile phase systems adjusted to appropriate pH values [18] [15]. Detection wavelengths of 225 nanometers provide optimal sensitivity for ciclesonide quantification while enabling degradation product monitoring [18] [15].

| Impurity Type | Chemical Formula | Molecular Weight | Detection Method |

|---|---|---|---|

| EP Impurity A | C₃₂H₄₄O₇ | 540.69 | SFC-QTOFMS, HPLC |

| EP Impurity B | C₂₈H₃₆O₆ | 470.6 | SFC-QTOFMS, HPLC |

| EP Impurity C | C₃₂H₄₂O₇ | 538.7 | SFC-QTOFMS, HPLC |

| Degradation Products | Various | Various | LC-MS, HPLC-UV |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H360 (25%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (87.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H413 (12.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the alleviation of clinical signs of severe equine asthma (formerly known as Recurrent Airway Obstruction � (RAO), Summer Pasture Associated Recurrent Airway Obstruction � (SPA-RAO)).

Pharmacology

Ciclesonide is a nonhalogenated, synthetic, inhaled corticosteroid (ICS) with anti-inflammatory and potential antiviral activities. Upon administration by oral inhalation into the lungs, ciclesonide (CIC) is converted by local esterases to its active metabolite desisobutyryl-ciclesonide (des-CIC), which binds to intracellular glucocorticoid receptors (GRs). The ligand-bound GRs regulate gene expressions, which lead to inhibitory activities against multiple cell types, such as mast cells, eosinophils, basophils, lymphocytes, macrophages and neutrophils, and various mediators associated with inflammation, such as histamine, eicosanoids, leukotrienes and cytokines. In addition, ciclesonide may suppress the replication of human coronavirus by targeting viral nonstructural protein 15 (NSP15).

MeSH Pharmacological Classification

ATC Code

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AD - Corticosteroids

R01AD13 - Ciclesonide

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03B - Other drugs for obstructive airway diseases, inhalants

R03BA - Glucocorticoids

R03BA08 - Ciclesonide

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Other CAS

141845-82-1

Absorption Distribution and Excretion

152 L/hr [Following IV administration of 800 mcg of ciclesonide]

Metabolism Metabolites

Wikipedia

Thallium(I)_sulfide

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Dates

2: Mallol J, Aguirre V, Gallardo A, Cortez E, Sánchez C, Riquelme C, Córdova P,

3: Kim CH, Kim JK, Kim HJ, Cho JH, Kim JS, Kim YD, Lee HM, Kim SW, Cho KS, Lee

4: Jamaati H, Malekmohammad M, Fahimi F, Najafi A, Hashemian SM. Efficacy of

5: Burghuber OC, Köberl G, Lenk-Feik S, Schantl M, Sander P, Hammer A.

6: Chiu KC, Chou YL, Hsu JY, Lin MS, Lin CH, Chou PC, Chou CL, Wang CH, Kuo HP.

7: Marczak J, Ciebiada M, Górski P. Switching from systemic steroids to

8: van der Molen T, Kocks JW. The efficacy and safety of inhaled corticosteroids:

9: Emanuel IA, Blaiss MS, Meltzer EO, Evans P, Connor A. Nasal deposition of

10: Berger WE, Prenner B, Turner R, Meltzer EO. A patient preference and

11: A patient preference and satisfaction study of ciclesonide nasal aerosol and

12: Ciclesonide: long-term treatment of persistent asthma--no clear progress.

13: Bateman ED. Efficacy and safety of high-dose ciclesonide for the treatment of

14: Mårs U, d'Argy R, Hallbeck K, Miller-Larsson A, Edsbäcker S. Tissue

15: Srinivas NR, Ahlawat P, Shaik JB. Allometric modeling of ciclesonide, a

16: Nakaji H, Petrova G, Matsumoto H, Iwata T, Ito I, Oguma T, Inoue H, Tajiri T,

17: Kramer S, Rottier BL, Scholten RJ, Boluyt N. Ciclesonide versus other inhaled

18: Nave R, Mueller H. From inhaler to lung: clinical implications of the

19: Teramoto T, Matsui E, Fukao T, Sakai K, Yonezawa H, Kato Z, Ohnishi H, Kaneko

20: Salava A, Alanko K, Hyry H. A case of systemic allergic dermatitis caused by